[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate
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Overview
Description
[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides. One common method is a one-pot synthesis where 5-methyl-1,3,4-thiadiazole-2-amine acts as a nitrogen-transfer reagent. This reaction is carried out under mild conditions and yields symmetrical primary, secondary, and tertiary alkyl amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its hydrated hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like ethanol or acetone and may require heating or refluxing to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies investigating the biological activity of thiadiazole derivatives, including their effects on enzyme inhibition and cell signaling pathways.
Industrial Applications: It is used in the synthesis of other thiadiazole derivatives, which have applications in agriculture as pesticides and herbicides.
Mechanism of Action
The mechanism of action of [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interfere with cell signaling pathways, leading to altered cellular functions and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These include compounds like 2-amino-1,3,4-thiadiazole and 5-phenyl-1,3,4-thiadiazole, which share the thiadiazole core structure but differ in their substituents.
Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole derivatives, which have similar structural features but contain an oxygen atom instead of sulfur.
Uniqueness
[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the amine functionality contribute to its reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH.H2O/c1-3-6-7-4(2-5)8-3;;/h2,5H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXEWDTWRDFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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